CO1686-DA, also known as CO-1686, is a third-generation irreversible inhibitor specifically targeting the epidermal growth factor receptor, particularly effective against mutant forms such as L858R and T790M. It has shown promise in treating non-small cell lung cancer (NSCLC) by selectively inhibiting the activity of these mutant receptors while sparing the wild-type form. This selectivity is crucial for minimizing side effects often associated with broader-spectrum inhibitors.
CO-1686 is classified under anticancer agents, specifically as a tyrosine kinase inhibitor. It was developed to address resistance mechanisms that arise from mutations in the epidermal growth factor receptor, which are common in NSCLC patients. The compound is synthesized through a series of chemical reactions involving commercially available precursors, demonstrating its accessibility for research and potential therapeutic applications.
The synthesis of CO-1686 involves multiple steps, starting from 1,3-dinitrobenzene. Key steps include:
CO-1686 has a complex molecular structure characterized by an anilinopyrimidine core with various substituents that enhance its binding affinity to the epidermal growth factor receptor. The key features include:
The compound covalently binds to cysteine 797 in the ATP binding pocket of the epidermal growth factor receptor, which is crucial for its inhibitory action .
CO-1686 undergoes specific chemical reactions to exert its therapeutic effects:
These interactions are vital for its efficacy against resistant mutations in cancer cells .
The mechanism by which CO-1686 operates involves:
This selective inhibition minimizes adverse effects on normal cells while effectively targeting cancerous cells harboring specific mutations.
CO-1686 exhibits several notable physical and chemical properties:
These properties are essential for its application in research and potential clinical use .
CO-1686 has several important applications in scientific research and clinical settings:
CO1686-DA (rociletinib) represents a scientifically advanced third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) engineered to address the critical challenge of acquired resistance in EGFR-mutant non-small cell lung cancer (NSCLC). This covalent inhibitor selectively targets tumors harboring activating EGFR mutations (exon 19 deletions/L858R) and the gatekeeper T790M resistance mutation while demonstrating minimal activity against wild-type EGFR. Its development marked a transformative approach in precision oncology, focusing on tumor-specific genetic alterations to maximize efficacy while minimizing off-target effects [1] [3].
The evolution of EGFR TKIs reflects a paradigm shift in NSCLC treatment:
Table 1: Evolution of EGFR Inhibitors for NSCLC
Generation | Representative Agents | Primary Targets | Limitations |
---|---|---|---|
First | Gefitinib, Erlotinib | Activating mutations (ex19del, L858R) | T790M-mediated resistance (50-60%); No activity against T790M |
Second | Afatinib, Dacomitinib | Pan-HER family | Dose-limiting WT EGFR toxicity; Limited efficacy against T790M |
Third | CO1686 (Rociletinib), Osimertinib | T790M + activating mutations | CO1686: Hyperglycemia/QTc; Osimertinib: Rash/diarrhea |
CO1686 demonstrated distinct biochemical properties, including a trifluoromethyl substituent enhancing hydrophobic interactions with Met790, positioning it as a rationally designed therapeutic within this class [2] [5].
The T790M mutation confers resistance by:
Biochemical Mechanism of CO1686:
Table 2: Preclinical and Clinical Efficacy of CO1686 Against T790M Mutations
Study Model | EGFR Mutation | Key Findings | Source |
---|---|---|---|
In vitro kinase assays | L858R/T790M | IC₅₀ < 0.51 nM; 22-fold selectivity over WT EGFR | [2] [3] |
Xenograft models | L858R/T790M | Tumor regression at 100 mg/kg; Superior to erlotinib/afatinib | [2] |
Phase I/II trial (N=46 evaluable) | T790M-positive | 59% objective response rate; 93% disease control rate | [4] |
Phase I/II trial (N=17 evaluable) | T790M-negative | 29% objective response rate | [4] |
Clinical Validation: The phase I/II TIGER-X trial (NCT01526928) in EGFR-mutant NSCLC patients post-EGFR TKI failure demonstrated:
CO1686 epitomizes precision oncology through:
Addressing Resistance Evolution:Despite efficacy, resistance emerged via:
Table 3: Resistance Mechanisms to Third-Generation EGFR Inhibitors
Resistance Mechanism | Effect on CO1686 | Potential Strategies |
---|---|---|
C797S mutation | Prevents covalent binding | Combination with monoclonal antibodies (e.g., cetuximab); Fourth-generation TKIs |
L718Q/L844V mutations | Disrupts hydrophobic binding pockets | MET/HER2 inhibitors; HSP90 inhibitors |
Bypass pathway activation (e.g., MET amp) | Reduced dependence on EGFR | Rational polytherapy targeting parallel pathways |
Histologic transformation (e.g., SCLC) | Loss of EGFR dependency | Platinum-etoposide chemotherapy |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3